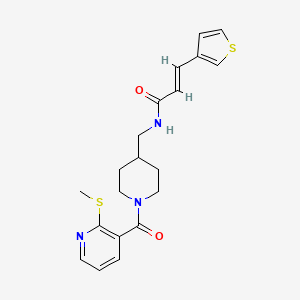
(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- Acrylamide moiety : Known for its reactivity and ability to interact with various biological targets.
- Piperidine ring : Contributes to the compound's pharmacological properties.
- Thiophene group : Enhances electronic properties, facilitating interactions with biological systems.
The biological activity of this compound appears to involve multiple mechanisms:
- Interaction with Nicotinic Acetylcholine Receptors : Preliminary studies suggest that the compound may enhance the activity at α7 nicotinic acetylcholine receptors, which are implicated in various neurological functions and could be targeted for neurodegenerative diseases.
- Inhibition of Enzymatic Activity : The acrylamide structure may allow the compound to inhibit specific enzymes involved in cellular signaling pathways, leading to potential anti-cancer effects .
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound:
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of this compound:
- Synthesis and In Vitro Studies : A study synthesized the compound and evaluated its effects on various cancer cell lines. Results indicated significant cytotoxicity against certain types of cancer, with IC50 values suggesting potent activity .
- Neuropharmacological Studies : In animal models, the compound demonstrated neuroprotective effects, potentially through its action on nicotinic receptors. These findings highlight its potential for treating neurodegenerative conditions such as Alzheimer's disease.
- Antimicrobial Activity Assessment : Preliminary tests showed that the compound exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
属性
IUPAC Name |
(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-26-19-17(3-2-9-21-19)20(25)23-10-6-15(7-11-23)13-22-18(24)5-4-16-8-12-27-14-16/h2-5,8-9,12,14-15H,6-7,10-11,13H2,1H3,(H,22,24)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCJWGSPHLYFQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














